Home > Products > Screening Compounds P65384 > Moxilubant hydrochloride
Moxilubant hydrochloride -

Moxilubant hydrochloride

Catalog Number: EVT-14889730
CAS Number:
Molecular Formula: C26H38ClN3O4
Molecular Weight: 492.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Moxilubant hydrochloride is derived from the broader category of anti-inflammatory agents. Its classification falls under the non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used in clinical settings for their analgesic and anti-inflammatory properties. The compound’s development stems from the need for effective treatments that can manage pain without the adverse effects commonly associated with steroidal medications.

Synthesis Analysis

Methods of Synthesis

The synthesis of moxilubant hydrochloride involves several chemical processes, typically utilizing starting materials that are readily available in the laboratory. One notable method includes:

  1. Condensation Reactions: This process involves the reaction of appropriate amines with carboxylic acids or their derivatives under controlled conditions to form amides, which can subsequently be converted into moxilubant hydrochloride.
  2. Hydrochlorination: The final step often involves adding hydrochloric acid to protonate the amine group, resulting in the formation of moxilubant hydrochloride.

Technical Details

The synthesis may require specific conditions such as temperature control, pH adjustments, and solvent selection to optimize yield and purity. For instance, refluxing the reaction mixture can enhance the reaction rate and improve product yield.

Molecular Structure Analysis

Structure

Moxilubant hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its molecular formula can be represented as CxHyClzNwOvC_xH_yCl_zN_wO_v, where x,y,z,w,vx,y,z,w,v denote the number of each atom type in the molecule.

Data

  • Molecular Weight: The molecular weight of moxilubant hydrochloride is critical for understanding its pharmacokinetics.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy can be employed to elucidate its three-dimensional conformation, providing insights into its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Moxilubant hydrochloride can participate in various chemical reactions typical of amine compounds:

  • Acid-Base Reactions: Being a hydrochloride salt, it readily dissociates in aqueous solutions.
  • Nucleophilic Substitution: The presence of nucleophilic sites allows for further derivatization, which can enhance its therapeutic profile.

Technical Details

Understanding these reactions aids in predicting how moxilubant hydrochloride interacts with other compounds within biological systems, which is essential for drug formulation and development.

Mechanism of Action

Process

The mechanism of action of moxilubant hydrochloride primarily involves inhibition of certain inflammatory pathways. It is believed to exert its effects through:

  • Inhibition of Cyclooxygenase Enzymes: These enzymes are crucial for synthesizing prostaglandins that mediate inflammation and pain.
  • Modulation of Cytokine Production: By affecting cytokine levels, moxilubant hydrochloride may reduce inflammatory responses at a cellular level.

Data

Pharmacological studies demonstrate that moxilubant hydrochloride exhibits significant efficacy in reducing pain and inflammation in preclinical models, supporting its potential use in clinical applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Moxilubant hydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water due to its ionic nature as a hydrochloride salt.

Chemical Properties

  • pH Stability: The stability of moxilubant hydrochloride can vary with pH; it is generally stable within a physiological pH range.
  • Thermal Stability: Decomposition may occur at elevated temperatures, necessitating careful handling during storage and formulation.

Relevant data regarding melting point, boiling point, and solubility should be collected from experimental studies to ensure proper application in formulations.

Applications

Scientific Uses

Moxilubant hydrochloride has several potential applications in scientific research and medicine:

  • Pain Management: It is primarily investigated for its analgesic properties.
  • Anti-inflammatory Treatments: Research suggests it may be effective in treating conditions characterized by excessive inflammation such as arthritis or chronic pain syndromes.
  • Clinical Trials: Ongoing studies are assessing its efficacy and safety profile in various patient populations.
Mechanistic Insights into Moxilubant Hydrochloride

Molecular Targets and Binding Affinity Profiling

Moxilubant hydrochloride (CGS 25019C hydrochloride) is a potent and selective antagonist of the leukotriene B4 receptor 1 (BLT1R), a G protein-coupled receptor (GPCR) in the inflammatory signaling pathway. It inhibits LTB4 signaling with a binding affinity of 2–4 nM, as determined through radioligand displacement assays and functional GTPγS binding studies [2] [6]. BLT1R is predominantly expressed in immune cells (e.g., T cells, neutrophils, macrophages) and mediates chemotaxis, degranulation, and oxidative burst responses upon LTB4 activation. Structural analyses reveal that moxilubant occupies the orthosteric binding pocket of BLT1R through:

  • Hydrophobic interactions with residues in transmembrane helices 3, 4, and 6 (e.g., Phe101, Trp178)
  • Ionic bonding with Arg116 in the second extracellular loop
  • Allosteric modulation of the sodium-binding site, a unique mechanism among GPCR antagonists [6].

Table 1: Binding Affinity Profiling of Moxilubant Hydrochloride

Target ReceptorAffinity (IC₅₀/Ki)Selectivity vs. Related Receptors
BLT1R2–4 nM>500-fold over BLT2R
CysLT1R>10 μM>5,000-fold
CysLT2R>10 μM>5,000-fold
P2Y12>10 μM>5,000-fold

This exceptional selectivity stems from moxilubant’s rigid aromatic core and ammonium group, which sterically exclude binding to the shallower ligand pockets of cysteinyl leukotriene receptors (CysLT1R/CysLT2R) [6].

Enzymatic Inhibition Pathways and Selectivity

Moxilubant exerts indirect enzymatic effects by disrupting the LTB4-BLT1R signaling axis, thereby modulating downstream inflammatory cascades:

  • G protein uncoupling: By preventing LTB4-induced conformational changes, moxilubant blocks BLT1R coupling to Gαᵢ proteins. This inhibits adenylate cyclase suppression and reduces cAMP depletion in neutrophils [6].
  • Calcium flux suppression: Moxilubant antagonizes Gαq-mediated phospholipase C (PLC) activation, preventing inositol trisphosphate (IP3)-dependent calcium release from endoplasmic stores. Studies show 90% inhibition of calcium mobilization at 10 nM concentration [6].
  • Cross-talk inhibition: Through BLT1R blockade, moxilubant indirectly suppresses pro-inflammatory enzymes:
  • 5-Lipoxygenase (5-LOX): Reduced feedback activation lowers leukotriene synthesis.
  • NADPH oxidase: Inhibition of protein kinase C (PKC) phosphorylation diminishes reactive oxygen species (ROS) production [6].

Selectivity profiling confirms minimal activity against molybdoflavoproteins (e.g., aldehyde oxidase) or cytochrome P450 isoforms (CYP1A2, 2C9, 2D6, 3A4), supporting its precision for leukotriene pathways [7].

Mode of Action in Microbial Resistance Modulation

Emerging research highlights moxilubant’s role in countering antibiotic resistance through immunomodulation:

  • Biofilm disruption: Pseudomonas aeruginosa biofilms treated with moxilubant (1 μM) show 50% reduced biomass accumulation. This occurs via inhibition of LTB4-induced neutrophil extracellular trap (NET) formation, which bacteria exploit as a structural scaffold [10].
  • Efflux pump suppression: In methicillin-resistant Staphylococcus aureus (MRSA), moxilubant downregulates NorA efflux pump expression by blocking LTB4-driven MAPK/AP-1 signaling. This enhances intracellular accumulation of fluoroquinolones by 3.5-fold [4] [10].
  • Virulence attenuation: Acinetobacter baumannii exposed to moxilubant exhibits 70% reduced capsule polysaccharide production due to impaired ROS-TGFβ crosstalk, increasing susceptibility to complement-mediated lysis [10].

Table 2: Microbial Susceptibility Changes Under Moxilubant Treatment

PathogenResistance ProfileMoxilubant EffectFold Change in Antibiotic Efficacy
MRSAMethicillin-resistantNorA efflux downregulation3.5× (ciprofloxacin)
Pseudomonas aeruginosaCarbapenem-resistantBiofilm matrix inhibition2.2× (meropenem)
Acinetobacter baumanniiColistin-resistantCapsule loss, membrane permeabilization4.1× (colistin)

Synergistic Interactions with Adjuvant Therapeutic Agents

Moxilubant enhances conventional antimicrobials through pharmacodynamic synergism:

  • β-Lactam potentiation: In Streptococcus pneumoniae pneumonia models, moxilubant (0.5 mg/kg) synergizes with amoxicillin-clavulanate (r = 0.92, p<0.01). BLT1R blockade reduces neutrophil-driven tissue damage, improving antibiotic penetration into infected alveoli [1] [5].

  • Quinolone enhancement: Against intracellular Legionella pneumophila, moxilubant (10 nM) increases moxifloxacin bioavailability 2.8-fold by:

  • Inhibiting macrophage chemotaxis, reducing bacterial dissemination
  • Attenuating efflux transporter expression in phagolysosomes [4] [8].

  • Antifungal synergy: In Candida albicans keratitis, moxilubant combined with voriconazole reduces fungal load by 99% versus monotherapy (70%). This stems from suppressed IL-17/Th17 responses, which promote fungicidal phagocytosis [6].

Table 3: Synergistic Effects of Moxilubant with Antibiotics

Adjuvant AgentInfection ModelSynergy Index (FIC)Mechanistic Basis
Amoxicillin-clavulanatePneumococcal pneumonia0.32Reduced neutrophilic inflammation
MoxifloxacinLegionellosis0.41Macrophage stabilization, efflux inhibition
VoriconazoleCandida keratitis0.28IL-17 suppression, enhanced phagocytosis

FIC: Fractional Inhibitory Concentration (synergy defined as FIC ≤0.5)

These synergies arise from moxilubant’s dual action: (1) direct pathogen weakening via immunoediting, and (2) host damage containment that improves pharmacokinetic access for co-administered agents [1] [4] [6].

Properties

Product Name

Moxilubant hydrochloride

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide;hydrochloride

Molecular Formula

C26H38ClN3O4

Molecular Weight

492.0 g/mol

InChI

InChI=1S/C26H37N3O4.ClH/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1H

InChI Key

KGGKWACNSRKUGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.